molecular formula C21H28N6O4 B7783642 6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one

6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B7783642
M. Wt: 428.5 g/mol
InChI Key: IAXUTSOXFKKJLU-UHFFFAOYSA-N
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Description

6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with hydroxyethyl piperazine and methoxyphenyl ethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, piperazine derivatives, and methoxyphenyl ethyl bromide .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its combination of a purine core with hydroxyethyl piperazine and methoxyphenyl ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-24-18-17(19(29)23-21(24)30)27(8-7-15-3-5-16(31-2)6-4-15)20(22-18)26-11-9-25(10-12-26)13-14-28/h3-6,28H,7-14H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUTSOXFKKJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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